3-Cyano-3-methylpyrrolidine hydrochloride
Overview
Description
3-Cyano-3-methylpyrrolidine hydrochloride is a chemical compound with the molecular formula C₆H₁₁ClN₂ and a molecular weight of 146.62 g/mol . It is a solid at room temperature and is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyano-3-methylpyrrolidine hydrochloride typically involves the reaction of 3-methylpyrrolidine with cyanogen chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is often subjected to rigorous quality control measures to ensure its suitability for various applications .
Chemical Reactions Analysis
Types of Reactions
3-Cyano-3-methylpyrrolidine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include halides and alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield amines .
Scientific Research Applications
3-Cyano-3-methylpyrrolidine hydrochloride is used in various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Medicine: It is investigated for its potential therapeutic properties, including its use in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Cyano-3-methylpyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it can modulate receptor activity by acting as an agonist or antagonist .
Comparison with Similar Compounds
Similar Compounds
3-Cyano-3-methylpyrrolidine: Lacks the hydrochloride group but has similar chemical properties.
3-Methylpyrrolidine: Lacks the cyano group but is structurally similar.
3-Cyano-3-methylpyrrolidine acetate: Contains an acetate group instead of hydrochloride.
Uniqueness
3-Cyano-3-methylpyrrolidine hydrochloride is unique due to its combination of the cyano and hydrochloride groups, which confer specific chemical reactivity and solubility properties. This makes it particularly useful in certain synthetic and research applications .
Properties
IUPAC Name |
3-methylpyrrolidine-3-carbonitrile;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2.ClH/c1-6(4-7)2-3-8-5-6;/h8H,2-3,5H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCZTVYVXESIUGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNC1)C#N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1205750-61-3 | |
Record name | 3-methylpyrrolidine-3-carbonitrile hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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